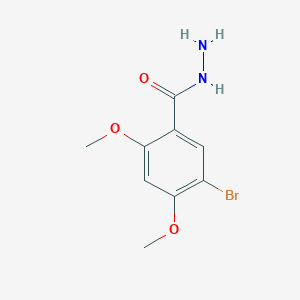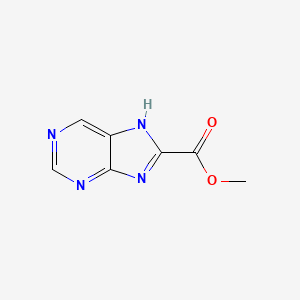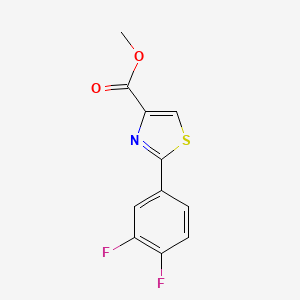
5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H15BrN4. It is a derivative of pyridine and piperazine, featuring a bromine atom at the 5-position of the pyridine ring and a 4-methylpiperazin-1-yl group at the 3-position. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine typically involves the following steps:
Bromination: The starting material, 2-aminopyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.
Piperazine Substitution: The brominated intermediate is then reacted with 4-methylpiperazine under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, automated synthesis, and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperazine ring or the pyridine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, where the bromine atom is replaced by a new carbon-carbon bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents like toluene or DMF.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the piperazine or pyridine rings.
Coupling Reactions: Formation of biaryl or other coupled products.
Aplicaciones Científicas De Investigación
5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery.
Biology: Employed in the study of biological pathways and mechanisms, often as a ligand or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials and chemicals for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The piperazine ring can enhance its binding affinity and specificity, while the bromine atom can facilitate interactions with target molecules through halogen bonding or other non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Bromo-2-(piperazin-1-yl)pyridine: Similar structure but without the methyl group on the piperazine ring.
5-Bromo-3-(piperazin-1-yl)pyridin-2-amine: Similar structure but without the methyl group on the piperazine ring.
Uniqueness
5-Bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine is unique due to the presence of both the bromine atom and the 4-methylpiperazin-1-yl group. This combination can enhance its chemical reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H15BrN4 |
|---|---|
Peso molecular |
271.16 g/mol |
Nombre IUPAC |
5-bromo-3-(4-methylpiperazin-1-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H15BrN4/c1-14-2-4-15(5-3-14)9-6-8(11)7-13-10(9)12/h6-7H,2-5H2,1H3,(H2,12,13) |
Clave InChI |
CZYZBTPFDNFXEJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=C(N=CC(=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



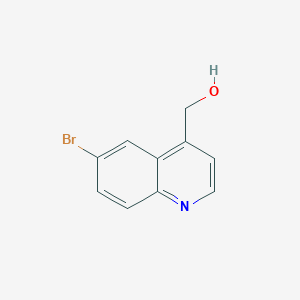
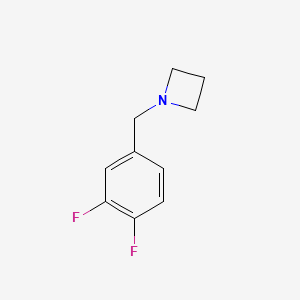
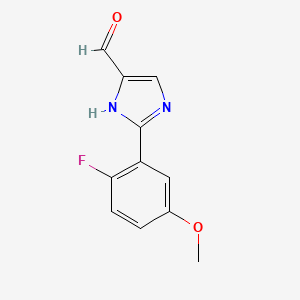
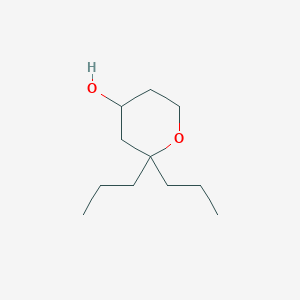
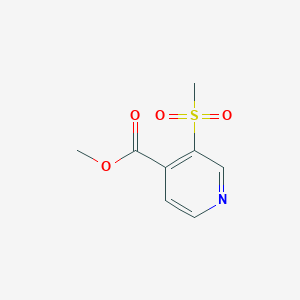
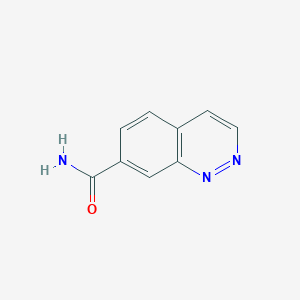
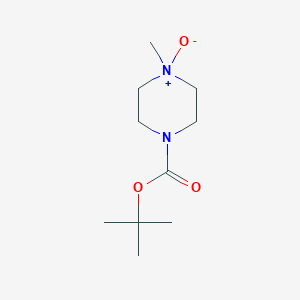
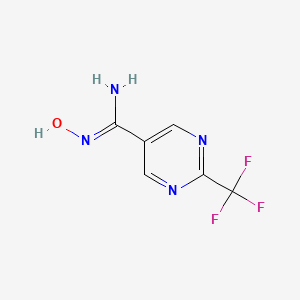
![2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13669049.png)
![Ethanone, 1-[5-[(1-methylcyclopropyl)oxy]-1H-indazol-1-yl]-](/img/structure/B13669053.png)
